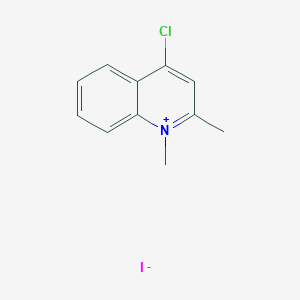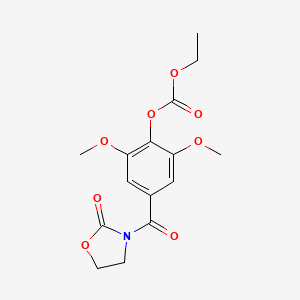
2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate is a complex organic compound that features an oxazolidine ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate typically involves multicomponent reactions. One common method is the metal-free domino annulation/Mannich reaction, which uses 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids as starting materials . Another approach is the transition metal-catalyzed cascade reaction, which can be performed under mild conditions to yield the desired oxazolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield different oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidine derivatives, oxazolidinones, and substituted oxazolidines, which can have different biological and chemical properties.
Scientific Research Applications
2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and have similar biological activities.
Spirooxazolidines: These compounds have a spirocyclic structure and are used in similar applications.
Polycyclic Oxazolidines: These compounds have multiple fused rings and are studied for their complex chemical properties.
Uniqueness
2,6-Dimethoxy-4-(2-oxooxazolidine-3-carbonyl)phenyl ethyl carbonate is unique due to its specific substitution pattern and the presence of the ethyl carbonate group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17NO8 |
|---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-(2-oxo-1,3-oxazolidine-3-carbonyl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C15H17NO8/c1-4-22-15(19)24-12-10(20-2)7-9(8-11(12)21-3)13(17)16-5-6-23-14(16)18/h7-8H,4-6H2,1-3H3 |
InChI Key |
XTIDABOOUYUDET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)N2CCOC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)
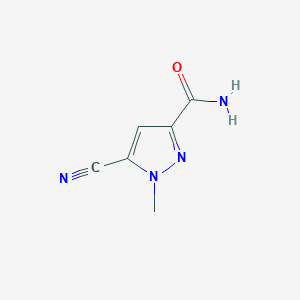



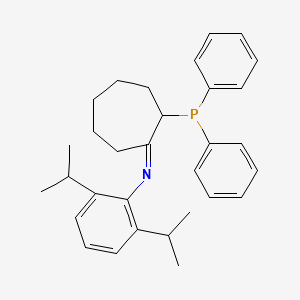

![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
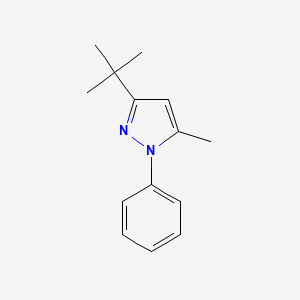
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
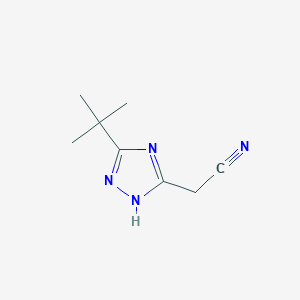
![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
